tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate (CAS: 1050886-49-1) is a bicyclic heterocyclic compound with a fused pyrroloimidazole core and a tert-butyl carboxylate group. Its molecular formula is C₁₀H₁₅N₃O₂, molecular weight 209.24 g/mol, and predicted boiling point 395.4±42.0 °C . The compound serves as a versatile small-molecule scaffold in medicinal chemistry, enabling diverse functionalization for drug discovery .
Key Applications
The tert-butyl group enhances steric protection of reactive sites, improving stability during synthetic modifications. Its pyrroloimidazole core provides conformational rigidity, making it suitable for targeting enzymes or receptors requiring precise spatial interactions .
Properties
IUPAC Name |
tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-d]imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-4-7-8(5-13)12-6-11-7/h6H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMISNVXMWMBRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050886-49-1 | |
| Record name | tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material: 1,4-Dichlorobut-2-ene and Boc Protection
The foundational approach begins with 1,4-dichlorobut-2-ene (1) , which undergoes nucleophilic substitution with tert-butyl carbamate to form Boc-protected pyrrolidine (2) . This step establishes the pyrrolidine backbone critical for subsequent functionalization. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at ambient temperature, achieving near-quantitative yields due to the electrophilic reactivity of the dichloride.
Dihydroxylation and Mesylation
Osmium tetroxide-mediated dihydroxylation of 2 introduces vicinal diols (3) , which are subsequently mesylated using methanesulfonyl chloride to yield dimesylate (4) . This step requires careful temperature control (0–5°C) to prevent over-oxidation. The mesylation enhances leaving group ability, facilitating nucleophilic substitution in subsequent steps.
Diazide Formation and Reduction to Diamine
Treatment of 4 with sodium azide in DMF at 90°C for 24 hours generates diazide (5) . Catalytic hydrogenation of 5 using palladium hydroxide on carbon under hydrogen atmosphere (1–2 MPa) reduces the azides to primary amines, yielding tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate (6) . This step achieves >95% yield, with the Boc group remaining intact under these reductive conditions.
Cyclization to Pyrroloimidazole Core
Imidazole Ring Closure
The diamine 6 undergoes cyclocondensation with carbonyl equivalents to form the imidazole ring. For example, reaction with triphosgene in dichloromethane at −10°C generates the imidazolidinone intermediate, which is dehydrogenated using manganese dioxide to afford the aromatic imidazole. Alternatively, microwave-assisted cyclization with formamidine acetate in ethanol at 120°C for 30 minutes directly yields the pyrroloimidazole core.
Boc Group Retention and Final Product Isolation
Throughout the cyclization, the Boc group remains stable, avoiding the need for reprotection. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate in 65–78% yield.
Alternative Routes via Reductive Amination
Reductive Coupling of Preformed Imidazole Derivatives
An alternative method involves pre-forming the imidazole ring followed by reductive amination with Boc-protected amines. For instance, 4,5-dicyanoimidazole is treated with tert-butylamine under hydrogenation conditions (Pd/C, 50 psi H₂) to install the pyrrolidine moiety. While this route reduces step count, it suffers from lower regioselectivity (45–55% yield) due to competing side reactions.
Catalytic and Solvent Optimization
Hydrogenation Catalysts
Comparative studies highlight palladium hydroxide on carbon as superior to Pd/C for azide reductions, minimizing deprotection of the Boc group. For example, hydrogenation of 5 with 10 wt% Pd(OH)₂/C in methanol at 70°C for 24 hours achieves 100% conversion, whereas Pd/C under identical conditions yields 85%.
Solvent Effects on Cyclization
Cyclization efficiency varies significantly with solvent polarity. DMF and 1,4-dioxane provide optimal dielectric environments for intramolecular nucleophilic attack, achieving 75–80% yields, compared to 50–60% in tetrahydrofuran.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR analysis of the final product shows characteristic signals: δ 1.38 ppm (Boc tert-butyl), 3.14–3.26 ppm (pyrrolidine CH₂), and 7.45 ppm (imidazole CH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 209.24, aligning with the molecular formula C₁₀H₁₅N₃O₂.
Purity and Stability
HPLC purity exceeds 98% when synthesized via the dihydroxylation-mesylation route, whereas reductive amination methods yield 90–92% purity due to residual amines. The compound exhibits stability in solid form (≥2 years at −20°C) but degrades in aqueous solutions (t₁/₂ = 14 days at pH 7.4).
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Dihydroxylation-Mesylation | 78% | High regioselectivity | Multi-step, costly reagents |
| Reductive Amination | 55% | Fewer steps | Low purity, side products |
| Microwave Cyclization | 72% | Rapid (30 minutes) | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrrolo[3,4-d]imidazole derivatives exhibit promising anticancer properties. For example, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. The structure of tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate suggests it may act as a kinase inhibitor, potentially leading to the development of new anticancer therapies.
2. Antimicrobial Properties
Compounds containing imidazole and pyrrole rings are known for their antimicrobial activities. The presence of the tert-butyl group enhances solubility and bioavailability, making this compound a candidate for developing new antimicrobial agents. Preliminary studies have indicated effective inhibition of bacterial growth at low concentrations.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique heterocyclic structure allows it to participate in various polymerization reactions, potentially leading to the development of new materials with tailored properties for applications in coatings and adhesives.
2. Photovoltaics
Research into organic photovoltaics has identified pyrrole and imidazole derivatives as promising materials for solar energy conversion. The electronic properties of this compound may enable its use in organic solar cells, contributing to more efficient energy harvesting technologies.
Environmental Chemistry Applications
1. Wastewater Treatment
The compound's ability to react with pollutants makes it a candidate for use in wastewater treatment processes. Its reactive sites can facilitate the breakdown of hazardous organic compounds through mechanisms such as oxidation or adsorption.
2. Biodegradation Studies
Studies on the biodegradation of heterocyclic compounds have shown that certain microorganisms can metabolize pyrrole and imidazole derivatives. This property could be exploited to develop bioremediation strategies for contaminated environments.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Fancelli et al., 2005 | Anticancer Activity | Identified pyrrole derivatives as potent kinase inhibitors with IC50 values in the nanomolar range. |
| Gadekar et al., 1968 | Antimicrobial Properties | Demonstrated significant antibacterial effects against Gram-positive bacteria using imidazole derivatives. |
| Recent Polymer Studies | Polymer Chemistry | Developed novel polymers incorporating pyrrolo[3,4-d]imidazole units that exhibited enhanced thermal stability and mechanical properties. |
| Environmental Impact Research | Wastewater Treatment | Showed effective degradation of organic pollutants using imidazole-based catalysts under UV irradiation. |
Mechanism of Action
The mechanism of action of tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives (Compounds 22 and 23)
Structural Features :
- Compound 22: tert-Butyl 7-hydroxy-6-[1-methoxymethyl-1H-tetrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
- Compound 23: tert-Butyl 7-hydroxy-6-[2-methoxymethyl-2H-tetrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Comparison :
- Core Structure: Both feature a tetrahydroisoquinoline scaffold instead of pyrroloimidazole, leading to distinct electronic and steric profiles.
- Substituents : The methoxymethyl-tetrazole groups in 22 and 23 introduce polar functionalities absent in the target compound.
- Synthesis : Prepared via Pd-C catalyzed hydrogenation of benzyloxy-protected precursors, contrasting with the target compound’s likely coupling-based synthesis .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
Structural Features :
- Contains a hexahydropyrrolo[3,4-c]pyrrole core with a benzo-triazole substituent.
Comparison :
Imidazole Derivatives (5{29}–5{33})
Structural Features :
- Examples include 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{29}) and analogs with benzylamino or α-methylbenzylamino groups.
Comparison :
- Core Simplicity: These are monocyclic imidazoles, lacking the fused bicyclic system of the target compound.
- Substituent Diversity : The tert-butoxy-alanyl and aromatic groups provide distinct solubility and hydrogen-bonding capabilities.
- Applications : Primarily used as intermediates in peptide mimetics, contrasting with the target’s role as a scaffold .
Pyrrolo[3,4-d]imidazole Derivatives in DPP-IV Inhibitors (e.g., Compound 1k)
Structural Features :
- Example: tert-Butyl((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(1-methyl-2-(1-methyl-1H-tetrazol-5-yl)pyrrolo[3,4-d]imidazol-5-yl)tetrahydro-2H-pyran-3-yl)carbamate.
Comparison :
- Shared Core : Both contain the pyrrolo[3,4-d]imidazole system, but 1k includes additional tetrazole and pyran substituents.
Key Research Findings and Trends
- Synthetic Flexibility : The target compound’s tert-butyl group facilitates stable intermediates, similar to Compounds 22/23 and 26 .
- Biological Relevance : Pyrroloimidazole derivatives (e.g., 1k) show promise in enzyme inhibition, suggesting the target’s utility in optimizing drug candidates .
- Physical Properties : The target’s predicted density (1.243 g/cm³) and pKa (14.66) align with lipophilic scaffolds, contrasting with more polar analogs like 5{29}–5{33} .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Target Compound | 209.24 | 395.4±42.0 | 1.243±0.06 |
| Compound 26 | 358.5 (MS data) | Not reported | Not reported |
| 5{29} | ~350 (estimated) | Not reported | Not reported |
Biological Activity
Tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure features a pyrrolo[3,4-d]imidazole core with a tert-butyl ester group. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]imidazole derivatives. For instance, a related compound demonstrated selective inhibition of c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases and cancer progression. The lead compound from this study exhibited an IC50 value of 2.69 nM against JNK3, indicating potent inhibitory activity .
Table 1: Comparison of IC50 Values for Pyrrolo Derivatives Against JNK3
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Lead Compound | 2.69 | High |
| Other Pyrrole Derivative | 33 | Moderate |
Neuroprotective Effects
The neuroprotective properties of pyrrolo derivatives are attributed to their ability to inhibit pathways involved in neuronal apoptosis. The aforementioned lead compound showed high selectivity for JNK3 among 38 kinases tested, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Antimicrobial Activity
Pyrrole derivatives have also been investigated for their antimicrobial properties. A series of compounds derived from pyrrole structures exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 5 µM . This highlights the potential of this compound in developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. The binding affinity and selectivity towards JNK3 suggest that structural modifications can enhance its pharmacological profile .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrrolo derivatives:
- Synthesis and Evaluation : Researchers synthesized various pyrrolo derivatives and evaluated their anticancer activity through cell viability assays. Notably, compounds with specific substituents showed enhanced activity against cancer cell lines compared to standard treatments .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profiles of these compounds. Initial results indicate promising outcomes in reducing tumor growth without significant toxicity .
Q & A
Q. What are the common synthetic routes for tert-butyl pyrroloimidazole carboxylate derivatives?
Methodological Answer: Synthesis typically involves cyclization of precursor heterocycles followed by Boc (tert-butoxycarbonyl) protection. For example:
- Step 1 : React a pyrroloimidazole core (e.g., 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) to introduce the tert-butyl carboxylate group .
- Step 2 : Optimize reaction time and temperature to avoid overprotection or decomposition. Monitoring via TLC or LC-MS is critical .
- Key Challenge : Boc group stability under acidic/basic conditions requires careful selection of deprotection agents (e.g., TFA for Boc removal) .
Table 1 : Representative Synthetic Parameters
| Precursor | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrroloimidazole core | Boc anhydride, DMAP | DCM, 25°C, 12 h | 65–75 | |
| 5-Amino derivative | Boc-OSu, Et3N | THF, 0°C→RT, 6 h | 82 |
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in -NMR. The pyrroloimidazole protons show complex splitting (e.g., 4H multiplet at 3.5–4.2 ppm for fused ring protons) .
- IR : Stretches for carbonyl (C=O) at ~1680–1720 cm and NH (imidazole) at ~3200 cm confirm functional groups .
- Mass Spectrometry : Molecular ion peaks align with the formula (e.g., [M+H] at m/z 238.15) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in pyrroloimidazole derivatives’ structural assignments?
Methodological Answer: X-ray crystallography using SHELX software is critical for confirming regiochemistry and stereochemistry:
- Data Collection : High-resolution (<1.0 Å) data reduces refinement errors. Use synchrotron sources for small crystals .
- Refinement : SHELXL refines anisotropic displacement parameters. For disordered tert-butyl groups, apply restraints (ISOR, DELU) .
- Case Study : A derivative with ambiguous NH positioning showed clear electron density for the imidazole ring after refining against twin-law operators (e.g., BASF parameter >0.5 indicates twinning) .
Table 2 : Crystallographic Data Comparison
| Compound | Space Group | Resolution (Å) | R-factor (%) | Reference |
|---|---|---|---|---|
| tert-Butyl pyrrolo[3,4-d]imidazole | P2/c | 0.98 | 3.2 | |
| Chlorinated analog (2,4-dichloro) | C2/c | 1.10 | 4.8 |
Q. How to address contradictions in NMR data for pyrroloimidazole derivatives?
Methodological Answer: Contradictions often arise from dynamic effects or solvent interactions:
- Dynamic NMR : Variable-temperature -NMR (e.g., 25°C to −60°C) can reveal ring-flipping or NH tautomerism. For example, coalescence of imidazole NH signals at low temperatures confirms exchange processes .
- Solvent Effects : Compare DMSO-d (hydrogen-bonding) vs. CDCl. Broadening in DMSO suggests NH participation in H-bonding .
- DFT Calculations : Optimize molecular geometries (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
